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For Researchers, Scientists, and Drug Development Professionals

Introduction
Zelicapavir (formerly EDP-938) is a potent, orally bioavailable small molecule inhibitor of the

respiratory syncytial virus (RSV) nucleoprotein (N).[1][2] It has demonstrated significant

antiviral activity against both RSV-A and RSV-B subtypes by disrupting the viral replication

process.[1][2][3] Preclinical and clinical studies have highlighted its potential as a therapeutic

agent for RSV infection in various patient populations, including pediatrics and high-risk adults.

Non-human primate (NHP) models, particularly the African Green Monkey, have been

instrumental in the preclinical evaluation of Zelicapavir, providing crucial in vivo efficacy and

pharmacokinetic data.

These application notes provide detailed methodologies and protocols for the use of non-

human primate models in the research and development of Zelicapavir.

Mechanism of Action
Zelicapavir targets the RSV N-protein, a critical component of the ribonucleoprotein complex

essential for viral genome encapsidation, transcription, and replication. By inhibiting the N-

protein, Zelicapavir effectively halts viral replication at a post-entry stage of the viral life cycle.

This mechanism of action provides a high barrier to resistance compared to other classes of

RSV inhibitors, such as fusion inhibitors.
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Caption: Mechanism of action of Zelicapavir in inhibiting RSV replication.

Non-Human Primate Model: African Green Monkey
The African Green Monkey (AGM) is a well-established model for RSV infection, recapitulating

key aspects of human disease, including viral replication in the upper and lower respiratory

tracts.

Experimental Protocols
In Vivo Efficacy Study in African Green Monkeys
This protocol outlines a study to evaluate the in vivo antiviral efficacy of Zelicapavir in an AGM

model of RSV infection.

1. Animal Model and Housing:

Species: Adult African Green Monkeys (Chlorocebus sabaeus)

Health Status: Seronegative for RSV neutralizing antibodies prior to the study.
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Housing: Housed in a BSL-2 facility in accordance with the Guide for the Care and Use of

Laboratory Animals.

2. Experimental Design:

Groups:

Vehicle Control (placebo)

Zelicapavir treatment group

(Optional) Positive control group (e.g., another antiviral agent)

Sample Size: A sufficient number of animals per group to achieve statistical power (e.g., n=4-

6).

Randomization: Animals are randomly assigned to treatment groups.

3. RSV Challenge:

Virus Strain: RSV-A Long strain is a commonly used challenge strain.

Inoculation: On Day 0, animals are anesthetized and inoculated via intratracheal and

intranasal routes with a pre-titered dose of the RSV challenge stock (e.g., 1 x 10^6 PFU).

4. Dosing Regimen:

Drug Formulation: Zelicapavir is formulated for oral administration.

Dosing: Dosing is initiated post-infection (e.g., 12 hours post-challenge) and administered

once or twice daily for a specified duration (e.g., 5-7 days). The dose level should be

determined based on prior pharmacokinetic studies.

5. Sample Collection:

Bronchoalveolar Lavage (BAL): BAL samples are collected at baseline (pre-infection) and at

multiple time points post-infection (e.g., Days 3, 5, 7, and 10) to assess viral load in the lower

respiratory tract.
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Nasopharyngeal (NP) Swabs: NP swabs are collected to measure viral shedding in the

upper respiratory tract.

Blood Samples: Blood is collected for pharmacokinetic analysis of Zelicapavir
concentrations.

6. Endpoint Analysis:

Viral Load Quantification: Viral RNA is extracted from BAL fluid and NP swabs and quantified

using a validated reverse transcription-quantitative polymerase chain reaction (RT-qPCR)

assay. The lower limit of detection should be established (e.g., 100 copies/mL).

Pharmacokinetic Analysis: Plasma concentrations of Zelicapavir are determined using a

validated analytical method (e.g., LC-MS/MS).

Clinical Observations: Animals are monitored daily for clinical signs of illness.

Safety Assessments: Routine hematology and serum chemistry are performed.

Experimental Workflow Diagram
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Caption: Experimental workflow for evaluating Zelicapavir in an NHP model.

Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy data for Zelicapavir.
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Table 1: In Vitro Antiviral Activity of Zelicapavir against
RSV

Cell Line RSV Strain Assay Type EC50 (nM)

HEp-2 RSV-A Long CPE Reduction 52 ± 12

HEp-2 RSV-A Long Viral RNA Reduction -

Primary Human

Bronchial Epithelial

Cells (HBECs)

RSV-A Long - 21

Primary Human

Bronchial Epithelial

Cells (HBECs)

RSV-A M37 - 23

Primary Human

Bronchial Epithelial

Cells (HBECs)

RSV-B VR-955 - 64

Primate Cell Lines RSV-A CPE Reduction 28–72

Primate Cell Lines RSV-A Viral Load Reduction 54–110

Data sourced from PLOS Pathogens.

Table 2: In Vivo Efficacy of Zelicapavir in RSV-Infected
African Green Monkeys
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Treatment Group Endpoint
Day 5 Post-
Infection

Day 7 Post-
Infection

Vehicle Control

Mean Viral Load in

BAL (log10

copies/mL)

~4.5 ~3.5

Zelicapavir

Mean Viral Load in

BAL (log10

copies/mL)

Undetectable Undetectable

Vehicle Control

Mean Viral Load in NP

Swab (log10

copies/mL)

- ~4.0

Zelicapavir

Mean Viral Load in NP

Swab (log10

copies/mL)

- Undetectable

Data interpreted from graphical representations in PLOS Pathogens.

Conclusion
The African Green Monkey model provides a robust platform for the preclinical evaluation of

Zelicapavir. The protocols and data presented herein demonstrate the potent in vivo antiviral

activity of Zelicapavir against RSV. These application notes serve as a comprehensive guide

for researchers and drug development professionals working with this promising antiviral

candidate in non-human primate models. Further studies can be designed based on these

protocols to investigate dose-response relationships, pharmacokinetic/pharmacodynamic

correlations, and the potential for combination therapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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